(-)-alpha-Bisabolol natural sources and extraction methods
(-)-alpha-Bisabolol natural sources and extraction methods
An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-alpha-Bisabolol
Introduction to (-)-alpha-Bisabolol
(-)-alpha-Bisabolol, also known as levomenol, is a naturally occurring monocyclic, unsaturated sesquiterpene alcohol.[1][2] It is the primary active component responsible for many of the therapeutic properties of the plants from which it is derived, most notably German chamomile.[3] Renowned for its potent anti-inflammatory, anti-irritant, anti-microbial, and skin-soothing properties, (-)-alpha-Bisabolol is a highly valued ingredient in the pharmaceutical and cosmetic industries.[3][4][5]
A critical distinction lies in its stereochemistry. The natural form is the optically active (-)-α-isomer, which is considered the most biologically active form.[6] In contrast, synthetically produced alpha-bisabolol (B1667320) is a racemic mixture of (+)-α- and (-)-α-isomers, containing only about 50% of the active (-)-alpha-bisabolol.[6] Natural (-)-alpha-bisabolol has demonstrated superior performance, including being twice as effective as the racemic mixture in enhancing the percutaneous absorption of other molecules.[6]
Principal Natural Sources
The commercial production of natural (-)-alpha-Bisabolol relies predominantly on two key botanical sources. The concentration of the target compound varies based on the plant's genetics, cultivation conditions, and the specific part of the plant utilized.
| Plant Source | Scientific Name | Plant Part Used | Typical (-)-α-Bisabolol Content/Yield |
| Candeia Tree | Eremanthus erythropappus (syn. Vanillosmopsis erythropappa) | Wood, Branches | Essential oil contains high concentrations (up to 85%).[7][8] Yields can reach up to 13 mg/g of raw material via SFE.[9] |
| German Chamomile | Matricaria chamomilla (syn. Matricaria recutita) | Flower Heads | A major constituent of the essential oil, but concentration varies significantly with extraction method.[3][10][11] |
The Brazilian Candeia tree is the most significant commercial source due to the high concentration of (-)-alpha-Bisabolol in its essential oil.[1][12][13] Over-exploitation of wild Candeia has raised environmental concerns, making sustainable cultivation and efficient extraction paramount.[14][15] German chamomile is another primary source, where (-)-alpha-bisabolol is one of several key active constituents, including chamazulene (B1668570) and bisabolol oxides.[3][11][16]
Extraction Methodologies
The selection of an extraction method is a critical determinant of the final yield, purity, and chemical profile of the obtained (-)-alpha-Bisabolol. The choice depends on factors such as efficiency, cost, environmental impact, and desired extract quality.
Conventional Methods
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Steam Distillation / Hydrodistillation: This is the most traditional and widely used method for extracting essential oils from both chamomile and Candeia wood.[3][4][14][17] The process involves passing steam or boiling water through the plant material to vaporize the volatile compounds, which are then cooled in a condenser and separated from the water.[3][17] While robust, this method can be lengthy and the high temperatures can potentially degrade heat-sensitive compounds.[18]
-
Solvent Extraction: This technique uses organic solvents (e.g., n-hexane, ethanol, dichloromethane) to dissolve the essential oil from the plant matrix.[4][16] It can yield a more concentrated extract (oleoresin) containing both volatile and non-volatile compounds.[19] However, it requires a subsequent step to remove the solvent and carries the risk of residual solvent in the final product.[4]
Advanced "Green" Technologies
-
Supercritical Fluid Extraction (SFE): This method employs supercritical CO₂ as a solvent.[9] It is highly efficient and environmentally friendly, as CO₂ is non-toxic, non-flammable, and easily removed from the final product.[14] By tuning the temperature and pressure, the selectivity of the extraction can be precisely controlled.[9] SFE is particularly effective for Candeia wood, offering higher yields and purity in shorter extraction times compared to hydrodistillation.[9][20]
-
Microwave-Assisted Hydrodistillation (MAHD) / Solvent-Free Microwave Extraction (SFME): These novel green technologies use microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil more rapidly.[21][22] Studies on chamomile have shown that SFME can significantly reduce extraction time and increase the yield of essential oil compared to conventional steam distillation.[22] Furthermore, SFME can alter the chemical profile of the extract, yielding significantly more chamazulene and α-bisabolol, whereas steam distillation may favor the production of α-bisabolol oxides.[22][23]
Comparative Data on Extraction Methods
The following tables provide a summary of quantitative data from comparative studies on different extraction methods.
Table 3.3.1: Supercritical CO₂ Extraction (SFE) of α-Bisabolol from Candeia Wood (E. erythropappus) [9]
| Plant Part | Pressure (MPa) | Temperature (K) | Overall Yield ( g/100g RM) | α-Bisabolol Yield (mg/g RM) |
| Core | 10 | 313 | 0.76 ± 0.04 | 5.8 ± 0.5 |
| Core | 20 | 313 | 1.8 ± 0.2 | 11 ± 1 |
| Core | 10 | 333 | 1.3 ± 0.2 | 8 ± 1 |
| Core | 20 | 333 | 2.6 ± 0.3 | 13 ± 2 |
| Bark | 20 | 333 | 0.9 ± 0.1 | 1.2 ± 0.2 |
*RM: Raw Material
Table 3.3.2: Comparison of SFME and Steam Distillation (SD) for Chamomile (M. recutita) [22]
| Parameter | Solvent-Free Microwave Extraction (SFME) | Steam Distillation (SD) |
| Essential Oil Yield (% v/w) | 0.083% | 0.03% |
| Relative Chamazulene Content | 97% higher than SD | - |
| Relative α-Bisabolol Content | 20% higher than SD | - |
| Relative α-Bisabolol Oxide A & B Content | - | 88% and 12% higher than SFME, respectively |
Experimental Protocols & Visualizations
The following sections provide detailed methodologies for key extraction processes.
General Extraction and Purification Workflow
The overall process, from plant harvesting to the isolation of pure (-)-alpha-Bisabolol, follows a logical sequence of steps.
Caption: General workflow for extraction and purification of (-)-alpha-Bisabolol.
Protocol 1: Steam Distillation of German Chamomile
This protocol describes a standard laboratory-scale procedure for extracting essential oil from dried chamomile flowers.[3]
Materials & Apparatus:
-
Dried chamomile flowers (e.g., 300 g)[3]
-
Distilled water
-
Steam distillation apparatus (boiling flask, biomass flask, condenser, receiving vessel/separatory funnel)
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
Methodology:
-
Preparation: Weigh a specific amount of dried chamomile flowers and place them into the biomass flask of the distillation apparatus.[3]
-
Apparatus Setup: Assemble the steam distillation unit, ensuring all glass joints are securely sealed. Fill the boiling flask with distilled water. Ensure a continuous flow of cold water is running through the condenser.[3]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the chamomile flowers, vaporizing the volatile essential oils.[3]
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it cools and liquefies.[3]
-
Collection: Collect the distillate (a mixture of essential oil and water, known as hydrosol) in the receiving vessel. Continue the process for a predetermined time (e.g., 3-4 hours).
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the mixture to stand until the less dense, blue-colored chamomile oil layer clearly separates on top of the aqueous layer.[3][16]
-
Isolation: Carefully drain the lower aqueous layer (hydrosol) and collect the essential oil.[3]
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water, then decant or filter to obtain the pure essential oil.[3]
Protocol 2: Supercritical Fluid Extraction (SFE) of Candeia Wood
This protocol is based on optimized parameters for extracting (-)-alpha-Bisabolol from Candeia wood core using supercritical CO₂.[9]
Materials & Apparatus:
-
Ground Candeia wood (core)
-
Supercritical Fluid Extractor system
-
High-purity CO₂
-
Collection vials
Methodology:
-
Preparation: Mill the Candeia wood to achieve a consistent particle size, which facilitates efficient extraction.
-
System Setup: Load a precise amount of the ground wood into the extractor vessel.
-
Parameter Setting: Set the system parameters for optimal yield. Based on experimental data, the highest yield is achieved at:
-
Extraction: Pressurize the system with CO₂ to the set point. The supercritical CO₂ will flow through the packed bed of Candeia wood, dissolving the α-bisabolol and other soluble compounds.
-
Collection: The CO₂-extract mixture is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate into a collection vial.
-
Analysis: The resulting extract can be directly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the yield and purity of (-)-alpha-Bisabolol.
Post-Extraction Purification
Crude extracts often contain other co-extracted compounds.[4] To achieve the high purity (>97%) required for many cosmetic and pharmaceutical applications, further purification is necessary.[2]
-
Crystallization: This technique can be used to purify (-)-alpha-Bisabolol from the essential oil. The process involves cooling the oil to induce the formation of bisabolol crystals, which are then separated by filtration and washed to remove impurities.[17]
-
Fractional or Molecular Distillation: These distillation techniques separate compounds based on their boiling points. Molecular distillation (or short-path distillation) is particularly suitable as it operates under a high vacuum, allowing for lower distillation temperatures that prevent the thermal degradation of heat-sensitive molecules like bisabolol.[18]
-
Chromatography: Column chromatography is an effective method for isolating α-bisabolol from other sesquiterpenes and impurities present in the crude extract.[17]
Caption: Relationship between sources and optimal extraction methods.
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- 13. Organic natural alpha bisabolol [elixens.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of the Bisabolol Synthase in the Endangered Candeia Tree (Eremanthus erythropappus (DC) McLeisch) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. What is the process of obtaining bisabolol? â Typology [us.typology.com]
- 18. njhjchem.com [njhjchem.com]
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- 20. Extraction of essential oil from Cupressus sempervirens: comparison of global yields, chemical composition and antioxidant activity obtained by hydrodistillation and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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